3-Bromobiphenyl

Beschreibung

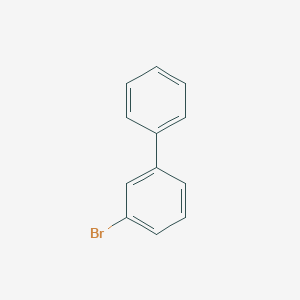

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYQKCQEVBFJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024639 | |

| Record name | 3-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-bromobiphenyl is a clear yellow viscous liquid. Insoluble in water. (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

570 to 574 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2113-57-7 | |

| Record name | 3-BROMOBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19892 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Bromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BROMOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7I53K56S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Bromobiphenyl and Derivatives

Established Synthetic Routes for 3-Bromobiphenyl

The formation of this compound often involves the strategic coupling of two benzene (B151609) rings where one is substituted with bromine at the meta-position. Among the various synthetic strategies, the Suzuki-Miyaura coupling reaction stands out as one of the most robust and widely utilized methods for creating biaryl compounds, including this compound.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net For the synthesis of this compound, a common approach is the reaction of 1,3-dibromobenzene with phenylboronic acid. This reaction requires careful control to ensure the selective monosubstitution of one bromine atom, yielding the desired this compound while minimizing the formation of the disubstituted by-product, 1,3-diphenylbenzene.

The regioselectivity of this reaction is a key challenge. Research has shown that the outcome of Suzuki couplings with non-symmetric dibromobenzenes can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. oregonstate.edu Studies have explored how electronic and steric effects, as well as the presence of other functional groups on the benzene ring, can direct the coupling to a specific bromine atom. rsc.org

The efficiency and selectivity of the Suzuki-Miyaura coupling are heavily dependent on the catalytic system employed. This system typically comprises a palladium source and, often, a ligand. The choice of these components can significantly influence the reaction rate, yield, and selectivity.

Palladium complexes are the most effective catalysts for the Suzuki-Miyaura reaction. tum.de The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net

A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of the palladium precursor and the accompanying ligand is crucial for achieving high yields and selectivity. For instance, the use of specific phosphine ligands can enhance the catalytic activity and control the regioselectivity in the coupling of dihaloarenes.

Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Reactions

| Catalyst Precursor | Ligand | Typical Substrates |

|---|---|---|

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Aryl bromides, Aryl iodides |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl bromides, Aryl triflates |

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling. The base is required to activate the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., sodium carbonate, potassium carbonate), phosphates (e.g., potassium phosphate), and hydroxides. The strength and solubility of the base can affect the reaction rate and yield.

Table 2: Influence of Solvent and Base on a Model Suzuki-Miyaura Coupling

| Solvent System | Base | Yield (%) |

|---|---|---|

| Toluene/H₂O | K₂CO₃ | 85 |

| Dioxane/H₂O | K₃PO₄ | 92 |

| THF/H₂O | Na₂CO₃ | 88 |

Data is illustrative and based on typical Suzuki-Miyaura couplings.

The structure of the reacting partners, the organohalide and the organoboron compound, plays a significant role in the outcome of the Suzuki-Miyaura reaction. For the synthesis of this compound, the key substrates are a derivative of dibromobenzene and a phenylboron species.

Phenylboronic acid is the most common organoboron reagent used for introducing a phenyl group in Suzuki-Miyaura couplings. It is a crystalline solid that is relatively stable to air and moisture, making it convenient to handle. nih.gov The reactivity of phenylboronic acid is enhanced in the presence of a base, which converts it into a more nucleophilic boronate species, facilitating the crucial transmetalation step in the catalytic cycle. researchgate.net

In the context of synthesizing this compound from 1,3-dibromobenzene, the stoichiometry of phenylboronic acid is a critical parameter to control for achieving selective mono-arylation. Using a slight excess or an equimolar amount of phenylboronic acid relative to the dibromobenzene can favor the formation of this compound over the double-arylated product.

Substrate Design for Suzuki-Miyaura Coupling

Bromoiodobenzene Reactivity

A notable method for the synthesis of bromobiphenyl compounds involves the reaction of a phenylboronic acid with a bromoiodobenzene. google.com Specifically, this compound can be produced by reacting m-iodobromobenzene with phenylboronic acid. google.com This reaction is typically facilitated by a palladium catalyst, such as palladium on carbon, in the presence of a base like sodium carbonate. The reaction is sensitive to temperature, which must be controlled to ensure an acceptable reaction rate and minimize the formation of terphenyl byproducts. google.com In a specific example, the reaction of m-iodobromobenzene with phenylboronic acid yielded this compound with a 70% yield as determined by gas chromatography analysis. google.com

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| m-Iodobromobenzene | Phenylboronic Acid | This compound | 70% |

| o-Iodobromobenzene | Phenylboronic Acid | 2-Bromobiphenyl | 70% |

| p-Iodobromobenzene | Phenylboronic Acid | 4-Bromobiphenyl (B57062) | 81% |

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions provide a classical approach to the formation of biaryl compounds. organic-chemistry.orgwikipedia.org This reaction typically involves the copper-promoted coupling of two aryl halides. wikipedia.orgwikipedia.org While modern variations have expanded the scope and improved reaction conditions, the traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper. wikipedia.org The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than bromides or chlorides. For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling reaction between a brominated benzene derivative and another aryl halide could be envisioned, though controlling the formation of symmetrical byproducts can be a challenge. wikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes nucleophilic aromatic substitution with the second aryl halide. wikipedia.org Innovations in ligand design and the use of soluble copper catalysts have made these reactions more efficient and applicable under milder conditions. wikipedia.org

Nitration-Reduction-Bromination-Deamination Sequence from Biphenyl (B1667301)

A multi-step synthetic route starting from the readily available biphenyl offers a versatile approach to this compound. google.com This sequence involves the strategic introduction and subsequent transformation of functional groups to achieve the desired substitution pattern.

The initial step in this sequence is the electrophilic nitration of biphenyl. This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. chegg.comchegg.com The nitration of biphenyl is regioselective, yielding a mixture of ortho- and para-nitrobiphenyl as the major products, with the formation of the meta isomer being negligible. chegg.com The ratio of the ortho to para isomers can be influenced by the reaction conditions. iaea.orgsemanticscholar.org For instance, one study reported the formation of o-nitrobiphenyl and p-nitrobiphenyl in a 37% to 63% ratio, respectively. chegg.com The directing effect of the phenyl group in biphenyl favors substitution at the ortho and para positions due to the stabilization of the carbocation intermediate through resonance with the adjacent aromatic ring. study.com

| Product | Yield |

|---|---|

| o-Nitrobiphenyl | 37% |

| p-Nitrobiphenyl | 63% |

| m-Nitrobiphenyl | Not Formed |

Following nitration, the nitro group of the resulting nitrobiphenyl isomers is reduced to an amino group. This transformation is a crucial step in preparing the substrate for subsequent bromination and deamination. A variety of reducing agents can be employed for this purpose. For example, an indium-based protocol utilizing indium powder and ammonium chloride has been shown to be effective for the reduction of 2-nitro-1,1'-biphenyls to the corresponding 2-amino-1,1'-biphenyls. researchgate.net Other established methods include the use of triphenylphosphine, which can mediate the reductive cyclization of 2-nitrobiphenyls to carbazoles, but under controlled conditions can yield the aminobiphenyl. acs.org Catalytic hydrogenation using catalysts such as palladium on carbon is also a common and efficient method for this reduction. orgsyn.org

With the amino group in place, the next step involves the bromination of the aminobiphenyl intermediate. The presence of the activating amino group directs the electrophilic substitution of bromine. To achieve the desired 3-bromo substitution pattern, one would start with 3-aminobiphenyl (derived from the reduction of 3-nitrobiphenyl, which is a minor product of direct nitration but can be synthesized via other routes). The bromination of aromatic amines can be regioselective. pythonanywhere.comnih.gov For instance, treatment of an aromatic amine with n-butyllithium followed by trimethyltin chloride in situ generates a tin amide, which can then react with bromine to afford regioselective bromination. nih.gov Alternatively, direct bromination of biphenyl itself with BrCl has been shown to be a selective process for producing 4-bromobiphenyl and 4,4'-dibromobiphenyl (B48405). google.com The bromination of biphenylene derivatives has also been studied, though this can lead to different structural outcomes. oup.com

The final step in this synthetic sequence is the deamination of the brominated aminobiphenyl intermediate to yield this compound. A widely used method for this transformation is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the conversion of the primary aromatic amine to a diazonium salt, typically by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). wikipedia.orgyoutube.com The resulting diazonium salt is then treated with a copper(I) bromide solution, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. wikipedia.orgnih.gov The Sandmeyer reaction is a versatile tool in aromatic chemistry as it allows for the introduction of a variety of substituents in place of an amino group. organic-chemistry.org

Photochemical Synthesis Approaches

Photochemical reactions offer a unique avenue for the synthesis of brominated biphenyls. The photochemical bromination of biphenyl in a tetrachloromethane solvent has been shown to yield substitution products. This process involves the generation of bromine radicals under ultraviolet (UV) irradiation, which then react with the biphenyl core. The reaction can lead to the formation of various brominated isomers, and the distribution of these products is influenced by the reaction conditions.

One of the key mechanisms in photochemical bromination involves the reversible formation of adducts, such as 1,2,3,4,5,6-hexabromocyclohexane. rsc.org The subsequent elimination of hydrogen bromide (HBr) and bromine (Br₂) from these adducts contributes to the formation of the final aryl bromide products. rsc.org The isomer distribution is a consequence of the relative stabilities of these adducts and the ease of elimination. rsc.org It is also suggested that direct homolytic substitution by bromine atoms on the biphenyl ring may occur as a competing process. rsc.org While this compound may be sensitive to light, photochemical methods provide a distinct approach to its synthesis, often under mild conditions. nih.gov

Recent advancements in photochemistry have also explored the use of visible light to promote the activation of aryl halides, which could have implications for the synthesis and subsequent reactions of this compound. These methods often operate under transition-metal-free conditions, offering a more sustainable approach.

Synthetic Strategies for Substituted Biphenyls

The synthesis of substituted biphenyls, including derivatives of this compound, is frequently achieved through powerful cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for forming the biaryl bond. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid or its ester. For instance, the reaction of this compound with a substituted phenylboronic acid in the presence of a palladium catalyst and a base would yield the corresponding substituted biphenyl.

The synthesis of polyfluorinated biphenyls, for example, has been successfully achieved using Suzuki-Miyaura cross-coupling, even with electron-poor substrates. Various palladium catalysts have been found to be effective for the coupling of fluorinated boronic acids with non-fluorinated electrophiles.

Another strategy involves the use of 2-amino-3-substituted benzoic acids as starting materials. These can undergo a sequence of reactions including diazotization, coupling, esterification, reduction, oxidation, and cyclization to yield phenanthrene derivatives, with substituted biphenyls as key intermediates.

Advanced Synthetic Techniques and Catalysis in Biphenyl Chemistry

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a powerful tool for the synthesis of arylamines from aryl halides. This reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups. The reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base to couple an amine with the aryl bromide.

Initial reports on this reaction utilized Pd/P(o-tolyl)₃ catalysts. google.com Subsequently, the use of bis(phosphine) ligands has been shown to provide superior results for certain substrates. google.com The mechanism is believed to involve the formation of mono(phosphine) palladium intermediates as the catalytically active species. google.com

Recent developments have focused on expanding the scope of this reaction to include the use of aqueous ammonia and hydroxide bases, enabled by the development of new, highly effective ligands. This allows for the synthesis of primary arylamines from aryl chlorides and bromides with high selectivity. The choice of ligand is crucial in suppressing side reactions such as the formation of diarylamines and aryl alcohols.

| Catalyst System | Amine Source | Base | Key Features |

| Pd₂ (dba)₃ / P(o-tolyl)₃ | Various amines | NaOtBu | Early catalyst system, effective for many substrates. |

| Pd(OAc)₂ / BINAP | Primary and secondary amines | Cs₂CO₃ | Broader substrate scope and improved yields for some amines. |

| Pd-G3 / KPhos | Aqueous ammonia | KOH | Enables the use of aqueous ammonia, high selectivity for primary amines. mdpi.com |

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a powerful regioselective synthetic strategy that utilizes a directing group on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) to the ortho position. The resulting aryllithium species can then be trapped by an electrophile to introduce a wide range of substituents.

In the context of biphenyl synthesis, DoM can be a key step. For example, a directing group on one of the phenyl rings can direct metalation to the ortho position, and subsequent reaction with a suitable electrophile can lead to functionalized biphenyls. A powerful combination is the use of DoM followed by a Suzuki-Miyaura cross-coupling reaction. rsc.orgrsc.orgstudy.com This two-step process allows for the regioselective construction of complex biphenyl structures. The order of directing group ability is a critical factor in determining the site of metalation. For instance, an OMOM (methoxymethyl ether) group directs metalation more strongly than a chlorine atom. rsc.org

A study on N,N-dialkyl-2-biphenyl carboxamides demonstrated that the mechanism of LDA-mediated ortho and remote metalation involves initial amide-base complexation. oup.com This complex can then lead to either ortho or remote metalation depending on the reaction conditions and the presence of an electrophile. oup.com

Chiral Catalysis in Asymmetric Bromination

The synthesis of chiral, non-racemic biphenyls is of significant interest, particularly for applications in asymmetric catalysis and materials science. Atroposelective C-H bromination of biaryls has emerged as a powerful strategy to access these valuable compounds. This approach utilizes high-valent palladium catalysis in combination with chiral transient directing groups to achieve high yields and excellent stereoselectivity. researchgate.net

The resulting chiral mono- and di-brominated biaryls are versatile building blocks for further synthetic transformations. researchgate.net The regioselectivity of the C-H activation can be influenced by the oxidation state of the palladium catalyst and the nature of the oxidant. researchgate.net

Furthermore, chiral biphenyl diphosphine ligands, such as SYNPHOS and DIFLUORPHOS, have been developed and utilized in asymmetric catalysis. researchgate.netmdpi.com The stereoelectronic properties of these ligands play a crucial role in determining the enantioselectivity of reactions such as the asymmetric hydrogenation of prochiral ketones and olefins. researchgate.netmdpi.com The development of new chiral ligands and catalysts is an ongoing area of research aimed at achieving highly efficient and practical enantioselective syntheses.

| Catalytic System | Transformation | Key Feature |

| High-valent Palladium / Chiral Transient Directing Group | Atroposelective C-H bromination of biaryls | Provides access to versatile chiral mono- and di-brominated biaryls with high stereoselectivity. researchgate.net |

| Ru(II) / Chiral Diphosphine Ligands (e.g., SYNPHOS, DIFLUORPHOS) | Asymmetric hydrogenation of ketones and olefins | The stereoelectronic features of the ligand influence the enantioselectivity. researchgate.netmdpi.com |

Multi-Coupling Preferences in Cross-Coupling Reactions

In cross-coupling reactions involving di- or polyhalogenated aromatic substrates, such as dibromobiphenyls, the selective formation of mono- versus multi-coupled products is a critical consideration. Systematic studies on the Suzuki-Miyaura reaction have revealed a general preference for multi-coupling over mono-coupling. nih.gov

This preference for the formation of the fully substituted product is observed under various reaction conditions, including different halobenzenes, substituted boronic acids, catalysts, and temperatures. nih.gov Several factors have been found to influence this selectivity:

Reaction Concentration: More dilute reaction media tend to increase the selectivity towards the bis-coupling product. nih.gov

Reactivity of the Halobenzene: More reactive systems towards oxidative addition generally show a higher preference for multi-coupling. nih.gov

Catalyst Concentration: Using a lower concentration of the palladium catalyst can increase the ratio of the bis- to mono-coupled product. nih.gov

This kinetic preference for multi-coupling is attributed to the proximity of the regenerated catalyst to the newly formed mono-coupled intermediate, which promotes the subsequent coupling reaction. nih.gov Understanding these preferences is crucial for designing synthetic strategies that selectively yield either the mono- or multi-substituted biphenyl derivatives as desired.

Reaction Mechanisms and Chemical Reactivity of 3 Bromobiphenyl

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Heck)

3-Bromobiphenyl is a valuable substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. chemblink.com Its reactivity is attributed to the presence of the bromine atom, which facilitates these transformations. chemblink.comontosight.ai

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with a boronic acid in the presence of a palladium catalyst and a base. google.com The process is a powerful method for creating unsymmetrical biaryl compounds. google.com The reaction of phenylboronic acid with bromoarenes, such as this compound, proceeds efficiently with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and an aqueous base. google.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgbeilstein-journals.org The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.orgmychemblog.comlibretexts.org A base is required to regenerate the Pd(0) catalyst. wikipedia.org The reaction tolerates a wide array of functional groups on the alkene partner. mychemblog.com While aryl iodides are highly reactive, aryl bromides like this compound are also effective substrates, often favored for their balance of reactivity and stability. beilstein-journals.org

| Reaction | Key Reagents | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid, Base | Palladium complex | Unsymmetrical biaryl |

| Heck | Alkene, Base | Palladium complex | Substituted alkene |

Nucleophilic Substitution Pathways

The bromine atom on the biphenyl (B1667301) system allows this compound to participate in nucleophilic substitution reactions. solubilityofthings.com In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The polarity of the carbon-bromine bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, makes the carbon atom susceptible to nucleophilic attack. savemyexams.com

For instance, when heated with a solution of sodium or potassium cyanide in ethanol, the bromine atom is replaced by a nitrile (-CN) group. chemguide.co.uk The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the specific substrate and reaction conditions. For aryl halides, nucleophilic aromatic substitution (SNAr) is a common pathway, which typically requires activation by electron-withdrawing groups, though direct substitution can occur under forcing conditions.

Electrophilic Aromatic Substitution Reactions

The biphenyl ring system of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. The bromine atom and the phenyl group act as directing groups, influencing the position of the incoming electrophile.

A notable example is the nitration of this compound. Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic system. acs.org The bromine atom is a deactivating but ortho-, para-directing group, while the phenyl group is an activating and ortho-, para-directing group. The nitration of this compound can lead to a mixture of isomers. For example, nitration can yield 3-bromo-4'-nitrobiphenyl, where the nitro group is introduced at the para position of the unsubstituted phenyl ring. acs.org Further nitration can lead to dinitro derivatives. acs.org

Rearrangement Mechanisms and Arenium Ion Intermediates

Arenes, including substituted biphenyls, can undergo acid-catalyzed rearrangements. beilstein-journals.orgbeilstein-journals.org These rearrangements often proceed through the formation of arenium ions (also known as σ-complexes), which are key intermediates in electrophilic aromatic substitution. beilstein-journals.orgvmou.ac.in An arenium ion is formed when an electrophile, such as a proton from a superacid, adds to an aromatic ring, disrupting the aromaticity and creating a positively charged intermediate. vmou.ac.in

These rearrangements can involve the migration of alkyl, halogen, or phenyl groups around the aromatic ring via 1,2-shifts. beilstein-journals.orgbeilstein-journals.org The driving force for these rearrangements is often the formation of a more stable carbocation intermediate. beilstein-journals.orgbeilstein-journals.org While specific studies detailing the rearrangement of this compound itself are not prevalent, the general principles of arenium ion-mediated rearrangements in biphenyl systems suggest that such processes are plausible under strong acid conditions. beilstein-journals.orgbeilstein-journals.org An unusual rearrangement of an amino-phosphonio-carbene with a bromobiphenyl backbone has been observed, proceeding through a proposed norcaradiene/tropylium isomerization pathway. nih.gov

Reactivity in the Presence of Oxidizing Materials

This compound can react with strong oxidizing agents. nih.govfishersci.sethermofisher.com The biphenyl core, while relatively stable, can be susceptible to oxidation under harsh conditions, potentially leading to the formation of hydroxylated or ring-opened products. The specific products formed would depend on the nature of the oxidizing agent and the reaction conditions. For example, polybrominated biphenyls (PBBs) in aqueous solution can undergo photohydroxylation to form phenolic compounds, which is an oxidative process. cdc.gov The presence of the bromine atom may also influence the reactivity towards oxidizing agents.

Photoreactivity and Degradation Pathways

This compound is sensitive to light and can undergo photochemical reactions. nih.govchemicalbook.com The primary photochemical process for polybrominated biphenyls (PBBs) in organic solvents is reductive debromination, where a bromine atom is replaced by a hydrogen atom, leading to the formation of lower brominated biphenyls. cdc.govinchem.org For instance, the irradiation of 4-monobromobiphenyl results in the formation of biphenyl. inchem.org The quantum yield for the photoreaction of decabromodiphenyl ether, a related compound, is significant, indicating that photolysis is a viable degradation pathway for brominated aromatic compounds. acs.org The rate and products of photodecomposition can be influenced by the solvent and the presence of other substances. cdc.govacs.org In aqueous environments, photohydroxylation can occur, leading to the formation of brominated phenols. cdc.gov

Applications of 3 Bromobiphenyl in Advanced Organic Materials and Pharmaceutical Intermediates

Role in Pharmaceutical Synthesis

3-Bromobiphenyl is extensively utilized as a key intermediate in the creation of various organic compounds, including pharmaceuticals. chemimpex.comhsppharma.com The presence of the bromine atom allows for selective chemical reactions, which is particularly valuable in the development of new chemical entities. chemimpex.com

Synthesis of Biologically Active Compounds

The structure of this compound is a component in the synthesis of various biologically active compounds. chemimpex.com Its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is instrumental in forming biaryl structures, which are essential scaffolds in many potential drug candidates. chemblink.com For instance, derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents. smolecule.com Specifically, some biphenyl (B1667301) derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus and Escherichia coli.

Precursor for Therapeutic Agents

This compound serves as a precursor for various therapeutic agents. chemicalbook.com For example, it is used as a reagent in the synthesis of benzenesulfonamide (B165840) derivatives that act as 12-LOX inhibitors and in the preparation of pyrrolidine (B122466) derivatives that are GlyT1 inhibitors. hsppharma.com Furthermore, research has explored the use of this compound derivatives in developing treatments for conditions like Chagas' disease, leishmaniasis, and tuberculosis. oup.com

Derivatization for Enhanced Biological Activity

The chemical structure of this compound can be modified to enhance the biological activity of target molecules. chemimpex.com The bromine atom facilitates the introduction of various functional groups, which can alter the compound's interaction with biological systems. chemblink.com This adaptability makes it a versatile tool in medicinal chemistry for creating new therapeutic agents. chemimpex.com Studies have shown that modifying the biphenyl core, for instance, can influence the binding affinity and pharmacokinetic properties of radioligands for imaging applications. nih.govacs.org

Utilization in Agrochemical Development

This compound and its derivatives are important intermediates in the production of agrochemicals. chemimpex.comchemblink.comchemicalbook.com The biphenyl structure is a common feature in a number of pesticides and herbicides. nbinno.com The compound's reactivity allows for the synthesis of complex molecules with desired biocidal properties. chemblink.com

Integration into Liquid Crystal and Organic Semiconductor Technologies

This compound is a key component in the manufacturing of liquid crystals and organic semiconductors. chemimpex.comchemblink.comchemicalbook.com It is widely used in the liquid crystal industry, with significant exports to companies in Japan and South Korea for the production of liquid crystal displays. chemicalbook.comchemicalbook.comgoogle.com The biphenyl structure contributes to the electronic and optical properties necessary for these advanced materials. chemblink.com In the field of organic electronics, this compound serves as a building block for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemblink.comtrustwe.comresearchgate.net The ability of this compound to facilitate the creation of conjugated systems is crucial for developing materials with specific electronic characteristics. chemblink.com

Building Block for Specialty Chemicals and Advanced Materials

As a versatile building block, this compound is used in the synthesis of a variety of specialty chemicals and advanced materials. chemimpex.comchemicalbook.comaksci.comfrontierspecialtychemicals.comapolloscientific.co.uktcichemicals.com Its role as an intermediate extends to the production of polymers and other materials with desirable electronic and optical properties. chemimpex.comchemblink.com The compound's ability to undergo cross-coupling reactions makes it a preferred choice for creating diverse and complex organic compounds for innovative research and industrial applications. chemimpex.com

Application in Supramolecular Chemistry and Macrocycle Synthesis

This compound serves as a crucial building block in the field of supramolecular chemistry and macrocycle synthesis, primarily through its derivative, 3,3'-dibromobiphenyl. This compound is instrumental in constructing large, complex cyclic molecules known as macrocycles. Specifically, palladium-catalyzed amination reactions involving 3,3'-dibromobiphenyl and various polyamines or oxadiamines have been studied to produce polyazamacrocycles. sigmaaldrich.comnih.gov

Two primary strategies have been developed for the synthesis of these macrocycles, which typically contain two 3,3'-disubstituted biphenyl units and two polyamine fragments (cyclodimers). nih.govnih.gov

Route 1: This approach involves the synthesis of N,N'-bis(bromobiphenyl) substituted polyamines. This is achieved by reacting 3,3'-dibromobiphenyl with a polyamine, followed by a subsequent reaction with another amine molecule. nih.govfishersci.co.uk

Route 2: This method focuses on synthesizing bis(polyamine) substituted biphenyls. It involves reacting 3,3'-dibromobiphenyl with an excess of polyamines, and then reacting these intermediates with another molecule of dibromobiphenyl. nih.govfishersci.co.uk

A comparison of these two routes has shown that the second approach, proceeding via bis(polyamine) substituted biphenyls, generally provides better yields of the desired macrocycles. nih.govfishersci.co.uk Research has demonstrated that 3,3'-dibromobiphenyl often yields better results in these macrocyclization reactions compared to its 4,4'-dibromobiphenyl (B48405) isomer. nih.gov The resulting macrocycles are of significant interest for their potential to form complexes with metal ions and anions, acting as hosts in host-guest chemistry. nih.gov The strategic use of the this compound unit allows for the creation of specific three-dimensional cavities and frameworks, a fundamental aspect of supramolecular chemistry. fishersci.chchem960.com

Interactive Data Table: Macrocycle Synthesis Routes Using 3,3'-Dibromobiphenyl

| Synthesis Route | Description | Key Intermediate | General Finding |

|---|---|---|---|

| Route 1 | Sequential reaction of 3,3'-dibromobiphenyl first with a polyamine, then with a second amine molecule. nih.govfishersci.co.uk | N,N'-bis(bromobiphenyl) substituted polyamine nih.govfishersci.co.uk | Generally lower yields compared to Route 2. fishersci.co.uk |

| Route 2 | Reaction of 3,3'-dibromobiphenyl with excess polyamine, followed by reaction with more dibromobiphenyl. nih.govfishersci.co.uk | Bis(polyamine) substituted biphenyl nih.govfishersci.co.uk | Established as the more advantageous route in the majority of cases. fishersci.co.uk |

Contributions to Organic Photofunctional Materials

The structural motif of this compound is a valuable component in the design of advanced organic photofunctional materials, which are materials that interact with light in specific, useful ways. Biphenyl derivatives originating from this compound precursors are noted for their potential in this field. fishersci.finih.gov

A significant application is in the development of materials exhibiting unique luminescent properties. For instance, research has shown that derivatives of 3,3'-dibromobiphenyl can lead to compounds with promising optical characteristics. In one study, 3,3'-dibromobiphenyl was reacted with carbazole (B46965) to ultimately yield 3,3′-dibromo-6,6′-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-2,2′-dicarbonitrile. nih.govfishersci.ca This resulting compound was found to possess both Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) properties. nih.govfishersci.ca Materials with these characteristics are highly sought after for applications in organic light-emitting diodes (OLEDs).

Furthermore, the bromobiphenyl unit is integral to the design of molecular rotors that exhibit room-temperature phosphorescence (RTP). wikipedia.orgfishersci.nl A series of molecular rotors incorporating a triazine core and three bromobiphenyl units have been synthesized. wikipedia.org In these molecules, the bromine atom and the triazine core act as the phosphorescence-active components, while the bromobiphenyl units function as rotors that can drive intramolecular rotation. wikipedia.orgfishersci.nl This design allows for the modulation of phosphorescence through external stimuli, opening avenues for smart-responsive materials. wikipedia.org

Interactive Data Table: Photofunctional Properties of this compound Derivatives

| This compound Derivative | Observed Property | Potential Application | Reference |

|---|---|---|---|

| 3,3′-dibromo-6,6′-di(9H-carbazol-9-yl)-[1,1′-biphenyl]-2,2′-dicarbonitrile | Thermally Activated Delayed Fluorescence (TADF) and Aggregation-Induced Emission (AIE) | Organic Light-Emitting Diodes (OLEDs) | nih.govfishersci.ca |

| Molecular rotors with triazine core and bromobiphenyl units (e.g., m-Br-TRZ) | Room-Temperature Phosphorescence (RTP) | Smart-responsive materials, sensors | wikipedia.orgfishersci.nl |

Computational Chemistry and Theoretical Studies on 3 Bromobiphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying halogenated biphenyls due to its favorable balance of computational cost and accuracy. nih.gov It has been extensively used to model the geometry, reaction mechanisms, and spectroscopic properties of 3-bromobiphenyl and related compounds.

DFT calculations are crucial for determining the stable conformations and rotational dynamics of the biphenyl (B1667301) system. The key geometric parameter in biphenyls is the torsional (dihedral) angle between the two phenyl rings, which is governed by a balance of steric hindrance from ortho substituents and electronic effects like π-conjugation that favor planarity.

For 3,3'-dihalogenated biphenyls, a category that includes the conceptual dimerization of this compound, DFT calculations using the B3LYP functional and 6-311+G* basis set have shown a rotational double minimum at dihedral angles of approximately 45° and 135°. researchgate.net The presence of a substituent at the meta-position, as in this compound, has a less pronounced steric effect than ortho-substitution, but still influences the rotational energy barrier. researchgate.net For the related 3-chlorobiphenyl, calculations indicated that its first triplet excited (T1) state adopts a nearly planar, quinoidal structure. researchgate.net

The energetics of anionic species have also been a subject of theoretical investigation. For the isomeric 4-bromobiphenyl (B57062), DFT calculations revealed that the molecular anion has two distinct structures with different C–Br bond lengths (1.92 Å and 2.8 Å), indicating multiple minima on the potential energy surface. aip.org Similar anionic complexes have been noted for other bromine-containing aromatic compounds. aip.org The adiabatic electron affinity (EAa), a measure of the energy released upon electron attachment, has been calculated using various DFT functionals and basis sets, though results can vary and show discrepancies with experimental values. aip.org For instance, calculations for 4-bromobiphenyl with the CAM-B3LYP/6-311+G(d,p) method provide values for adiabatic EA. aip.org

| Compound/System | Method/Basis Set | Calculated Property | Value | Source |

|---|---|---|---|---|

| 3,3'-Dihalogen Biphenyls | B3LYP/6-311+G* | Torsional Angle (Minimum) | ~45° and ~135° | researchgate.net |

| 4-Bromobiphenyl Anion | Not Specified | C-Br Bond Length (Structure 1) | 1.92 Å | aip.org |

| 4-Bromobiphenyl Anion | Not Specified | C-Br Bond Length (Structure 2) | 2.8 Å | aip.org |

| 4-Bromobiphenyl | B3LYP/6-311++G(d,p) | Adiabatic Electron Affinity (EAa) | 0.33 eV | aip.org |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. For reactions involving this compound, a key area of interest is the cleavage of the C-Br bond. Studies on related polybrominated diphenyl ethers (PBDEs) have used DFT to explore debromination pathways. mdpi.comresearchgate.net These studies calculate the energy barriers for the conversion between different conformational states and identify the most likely positions for bromine atoms to depart from the phenyl rings. mdpi.comresearchgate.net

In the context of acid-catalyzed rearrangements, DFT computations (B3LYP/6-31+G(d,p)) have been used to model carbocation intermediates and transition states. beilstein-journals.org Such studies, while not on this compound itself, demonstrate a methodology applicable to understanding its rearrangement reactions, revealing complex networks of phenyl and biphenyl shifts with calculated rearrangement barriers. beilstein-journals.org The dissociation of the 4-bromobiphenyl anion has been shown to proceed via a pathway where the bromide anion can orbit the aromatic radical in a series of local minima on the potential energy surface, a "roaming mechanism" that can prolong the anion's lifetime before dissociation. aip.org

Theoretical modeling provides a powerful complement to experimental spectroscopy for structure elucidation. DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

For the related molecule 3-Bromodiphenylamine, DFT calculations with 6-31G(d,p) and 6-311++G(d,p) basis sets were used to perform a complete vibrational analysis of FT-IR and FT-Raman spectra. nih.gov The calculated wavenumbers, based on potential energy distribution (PED), showed excellent agreement with experimental spectra. nih.gov Similar methodologies have been applied to other halogenated biphenyls, where hybrid HF/DF methods like B3LYP were found to reproduce experimental vibrational frequencies with an error of only 2-4%. researchgate.net Time-dependent DFT (TD-DFT) is the standard approach for modeling electronic absorption spectra (UV-Vis), allowing for the prediction of maximum absorption wavelengths and oscillator strengths. researchgate.netrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their structural fluctuations and interactions with their environment. MD simulations have been used to complement NMR relaxation rate studies for spectral assignments in this compound. researchgate.net

In a study of molecular rotors containing bromobiphenyl units linked to a triazine core, MD simulations were conducted to investigate intramolecular rotation. d-nb.infonih.gov By calculating the atomic coordinates and torsion angle statistics between the two benzene (B151609) rings, researchers were able to correlate the amplitude of molecular rotation with observed photothermal effects. d-nb.infonih.gov For the meta-bromobiphenyl derivative (m-Br-TRZ), the rotation angle was found to range from -45° to 45°, corresponding to a torsional amplitude of about 90°. nih.gov These simulations highlight the dynamic nature of the biphenyl linkage in this compound units.

Quantum Chemical Calculations

Beyond DFT, a range of quantum chemical calculations have been applied to understand the electronic structure and reactivity of this compound and its analogues. These calculations provide fundamental data on molecular orbitals, charge distribution, and reactivity descriptors.

Ab initio Hartree-Fock (HF) methods have been used alongside DFT to find optimized geometries and predict vibrational spectra for chlorobiphenyls. researchgate.net The performance of various quantum chemical methods is often benchmarked against experimental data to ensure their predictive accuracy. researchgate.net

Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity; a narrow gap suggests higher reactivity and the potential for intramolecular charge transfer. nih.govnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. scivisionpub.com Regions of negative potential indicate sites susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. nih.govscivisionpub.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on charge delocalization and hyperconjugative interactions within the molecule, confirming the occurrence of intramolecular charge transfer by analyzing interactions between occupied (donor) and unoccupied (acceptor) orbitals. nih.gov

For halogenated biphenyls, quantum chemical calculations of global reactivity descriptors such as chemical hardness, chemical potential, and electronegativity are used to predict their behavior in chemical reactions. scivisionpub.com

| Property | Method | Significance | Source |

|---|---|---|---|

| HOMO-LUMO Gap | DFT/B3LYP | Indicates chemical reactivity and kinetic stability. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP | Predicts sites for electrophilic and nucleophilic attack. | scivisionpub.com |

| Natural Bond Orbital (NBO) Analysis | DFT/B3LYP | Analyzes hyperconjugative interactions and intramolecular charge transfer. | nih.gov |

| Vibrational Frequencies | HF and DFT | Predicts IR and Raman spectra for structural assignment. | researchgate.net |

Environmental Research and Monitoring of Brominated Biphenyls General, Including 3 Bromobiphenyl As a Congener

Environmental Fate and Persistence of Brominated Biphenyls

PBBs are known to be highly persistent in the environment. cpcb.nic.in Due to their low water solubility and low vapor pressure, when released into the environment, they are expected to distribute primarily into soil and sediment. oecd.org Like other halogenated organic compounds, PBBs generally have limited biodegradability and a tendency to persist. mdpi.com This persistence raises concerns about long-term exposure and accumulation in various environmental compartments. mdpi.com

The breakdown of PBBs in the environment occurs through several pathways, with photodegradation and microbial degradation being the most significant.

Photodegradation : Photochemical reactions, driven by light energy, are considered an essential degradation pathway for PBBs. nih.gov The primary mechanism is photolytic debromination, where the carbon-bromine (C-Br) bond is cleaved. nih.govdiva-portal.org The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond found in polychlorinated biphenyls (PCBs), making PBBs more susceptible to degradation by light. diva-portal.org This process typically results in the formation of less-brominated PBBs. nih.gov For instance, studies on PBB-153 (a hexabromobiphenyl) showed that photodegradation proceeds by sequentially removing bromine atoms from the ortho, then meta, and finally para positions. nih.gov The detection of lower-brominated congeners like PBB-1 (2-Bromobiphenyl), PBB-2 (2,2'-Dibromobiphenyl), and PBB-3 (3-Bromobiphenyl) at electronic waste dismantling sites may be attributed to the photodegradation of more heavily brominated PBBs. nih.gov

Microbial Degradation : Under certain conditions, microorganisms can degrade PBBs. nih.gov Anaerobic microorganisms, in particular, are capable of reductive debromination, a process where they utilize the PBBs and produce debrominated products. nih.govresearchgate.net The meta- and para-bromine atoms are more easily targeted by microorganisms due to less steric hindrance. nih.govresearchgate.net While microbial degradation does occur, the process can be slow, and its efficiency is influenced by the specific microbial communities present and environmental conditions. researchgate.netomicsonline.org

A significant environmental concern regarding PBBs is their potential to bioaccumulate in living organisms and biomagnify through the food chain. epa.govcpcb.nic.in

Bioaccumulation : Due to their hydrophobic and highly lipophilic nature, PBBs tend to accumulate in the fatty tissues of organisms at concentrations higher than in the surrounding environment. oecd.orgmdpi.comdiva-portal.org Studies have shown that certain PBBs are poorly metabolized and can accumulate in the lipid layers of biota. oecd.org Lower-brominated congeners of brominated hydrocarbons are generally considered to bioaccumulate more readily than higher-brominated ones. epa.gov

Biomagnification : The concentration of PBBs can increase at successively higher levels in the food chain, a process known as biomagnification. mdpi.comresearchgate.net Ingestion of contaminated organisms, such as fish, is a primary route for the transfer of PBBs to birds and mammals. oecd.org The biomagnification potential of PBBs means that top predators can accumulate significant body burdens of these compounds, even if levels in the lower trophic levels are low. researchgate.netgulfofmaine.org

PBBs have the potential for long-range environmental transport, allowing them to contaminate remote regions far from their original sources. cpcb.nic.incapes.gov.br This transport primarily occurs through the atmosphere. researchgate.netoup.com Lower-brominated congeners are generally considered to have a long-range transport potential comparable to that of PCBs known to undergo significant transport, while highly brominated congeners have a much lower potential to reach remote areas. oup.com The detection of brominated flame retardants in Arctic environments serves as evidence of their capacity for long-range transport. gdut.edu.cn This characteristic is a key criterion for their classification as persistent organic pollutants (POPs). oup.com

Detection in Environmental Matrices (Water, Soil, Sediment, Biota)

PBBs have been detected in a wide array of environmental samples across the globe. epa.govoecd.org Due to their persistence and affinity for particulate matter, they are commonly found in soil and sediment. oecd.orgnih.gov

Water, Soil, and Sediment : While PBBs are rarely found in water samples due to their low solubility, they have been widely detected in river and estuarine sediments, sometimes at high concentrations near manufacturing or disposal sites. oecd.org For example, PBB-153 was the most frequently detected congener in sediments at garbage dismantling sites. nih.gov Other congeners, including PBB-3 (this compound), have been found in the soil at such locations. nih.gov In a study of Lake Geneva, 4-bromobiphenyl (B57062) (4-BBP) was detected in deep water samples. acs.org

Biota : PBBs have been identified in various wildlife, including fish, terrestrial mammals, marine mammals, and birds in both Europe and the United States. oecd.org The presence of lower-brominated congeners such as PBB-1, PBB-2, and PBB-3 has been reported in samples from e-waste dismantling sites, indicating environmental contamination and potential uptake by local biota. nih.gov

The following table summarizes the detection of various PBB congeners in different environmental media based on research findings.

| PBB Congener | Environmental Matrix |

| This compound (PBB-3) | Soil, Groundwater |

| 4-Bromobiphenyl (4-BBP) | Water |

| PBB-153 (Hexabromobiphenyl) | Sediment |

| Lower-brominated PBBs (general) | Air, Soil, Biota |

| Decabromobiphenyl (DeBB) | Sediment |

Data sourced from multiple environmental studies. nih.govacs.org

Effective environmental monitoring of PBBs relies on sophisticated analytical techniques capable of identifying and quantifying individual congeners. accustandard.com

Analytical Methods : The method of choice for analyzing PBB congeners is high-resolution gas chromatography (HRGC) coupled with a detector. accustandard.com Commonly used detectors include the electron-capture detector (ECD) and, more preferably, mass spectrometry (MS), particularly with electron capture negative ionization (ECNI), which offers high sensitivity for halogenated compounds. acs.orgaccustandard.cominchem.org

Congener-Specific Importance : Analyzing for specific congeners rather than "total PBBs" is crucial. accustandard.com Different congeners have different toxicities, transport potentials, and degradation pathways. Congener-specific analysis allows researchers to track the transformation of PBBs in the environment, such as the debromination of highly brominated congeners into more bioavailable lower-brominated ones. nih.govaccustandard.com This level of detail is essential for accurate risk assessment and understanding the environmental fate of these compounds. epa.gov

Formation of Toxic Byproducts (e.g., Polybrominated Dibenzofurans)

A significant health and environmental concern is the transformation of PBBs into more toxic byproducts, most notably polybrominated dibenzofurans (PBDFs). nih.govmurdoch.edu.au This transformation can occur during thermal processes like the combustion or incineration of waste products containing PBBs. nih.gov

The oxidation of PBBs has been identified as a pathway for the formation of PBDFs. nih.gov Research has shown that PBBs can produce PBDFs through a facile mechanism involving a series of highly exothermic reactions, meaning the process does not require a large amount of energy. nih.govmurdoch.edu.au This suggests that disposing of PBB-containing flame retardants through oxidation processes is unsafe, as it can generate high yields of toxic PBDFs. nih.gov The formation of PBDFs from PBBs is a critical consideration in managing the environmental risks associated with legacy PBB contamination. nih.govmurdoch.edu.au

Future Research Directions for 3 Bromobiphenyl

As a versatile chemical intermediate, 3-bromobiphenyl continues to be a subject of significant research interest. Future investigations are poised to unlock new potentials by enhancing its synthesis, functionalization, and application in high-performance materials and environmental science. The following sections outline key areas for future research.

Q & A

Q. What are the recommended methods for characterizing the purity of 3-Bromobiphenyl in synthetic chemistry research?

To determine purity, researchers commonly use high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS). Calibration standards (e.g., 35 µg/mL in isooctane) are essential for quantification . Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity, while elemental analysis validates the molecular formula (C₁₂H₉Br, MW 233.10) . For compounds with >95% purity, suppliers often provide certificates of analysis (COA) detailing chromatographic retention times and impurity profiles .

Q. How can researchers ensure accurate quantification of this compound in environmental samples using chromatographic techniques?

Standard solutions (e.g., 100 µg/mL in hexane or isooctane) are critical for calibration curves . Use internal standards (e.g., deuterated analogs) to correct for matrix effects. GC-MS with electron ionization (EI) is preferred for volatile derivatives, while LC-MS/MS improves sensitivity for trace analysis. Ensure column compatibility (e.g., non-polar phases for hexane-based solutions) and validate recovery rates via spiked samples .

Q. What solvent systems are optimal for storing and diluting this compound in laboratory settings?

this compound is stable in non-polar solvents like isooctane or toluene (1.2 mL vials at -12°C flash point) . Avoid aqueous solutions due to low water solubility (density 1.398 g/cm³) . For long-term storage, amber glass vials under inert gas (N₂/Ar) prevent photodegradation and oxidation .

Advanced Research Questions

Q. How does the position of bromine in this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions compared to 2- and 4-Bromobiphenyl?

The meta-bromine position in this compound introduces steric hindrance and electronic effects that alter reaction kinetics. Density functional theory (DFT) studies suggest slower oxidative addition with Pd(0) catalysts compared to para-substituted analogs. Researchers should optimize ligand systems (e.g., SPhos or XPhos) and reaction temperatures (80–120°C) to enhance yields . Comparative kinetic studies using in-situ NMR can resolve discrepancies in reported reaction rates .

Q. What experimental strategies are effective in resolving contradictions between reported reactivity patterns of this compound in cross-coupling reactions?

Contradictions often arise from variations in catalyst loading, solvent polarity, or ligand choice. Design controlled experiments with standardized conditions (e.g., 5 mol% Pd(OAc)₂, 10 mol% ligand, DMF/H₂O solvent). Use high-throughput screening to test multiple variables simultaneously. Cross-validate results with computational models (e.g., Hammett plots) to correlate electronic effects with reactivity .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying catalytic conditions?

Conduct accelerated stability studies under oxidative (H₂O₂), thermal (40–80°C), and light-exposure conditions. Monitor degradation via GC-MS for brominated byproducts (e.g., biphenyl or dibromobiphenyl). For catalytic systems (e.g., Pd/C or Ni-based), track metal leaching via inductively coupled plasma mass spectrometry (ICP-MS) and correlate with reaction efficiency .

Q. What methodologies are recommended for studying the environmental persistence of this compound in soil and water systems?

Use ¹⁴C-labeled this compound to trace biodegradation pathways in microcosm experiments. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare half-lives (t₁/₂) under aerobic vs. anaerobic conditions. Field studies should account for soil organic matter content and pH, which influence adsorption coefficients (Kₒc) .

Methodological Considerations

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

Replicate measurements using validated techniques:

Q. What are the best practices for synthesizing derivatives like this compound-3-carboxylic acid for pharmacological studies?

Start with Ullmann coupling of 3-bromophenylboronic acid and benzoic acid derivatives. Purify via recrystallization (ethanol/water) and confirm regioselectivity via X-ray crystallography. Thermo Scientific’s 95% pure product (CAS 854237-06-2) serves as a reference standard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.